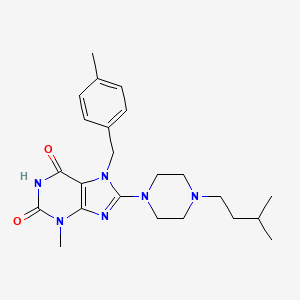
8-(4-isopentylpiperazin-1-yl)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-(4-isopentylpiperazin-1-yl)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H32N6O2 and its molecular weight is 424.549. The purity is usually 95%.
BenchChem offers high-quality 8-(4-isopentylpiperazin-1-yl)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-isopentylpiperazin-1-yl)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral and Anticancer Applications
Compounds related to diketopiperazines and purine derivatives have been evaluated for their antiviral and anticancer properties. For instance, diketopiperazine derivatives isolated from marine-derived actinomycete Streptomyces sp. have shown modest antiviral activity against the influenza A (H1N1) virus (Wang et al., 2013). Additionally, purine derivatives have been investigated for their in vitro antiproliferative activity against selected cancer cell lines, with some compounds displaying significant effectiveness and high tumor-targeting selectivity (Zagórska et al., 2021).
Enzyme Inhibition and Receptor Affinity
Purine derivatives have also been synthesized and evaluated for their potential as enzyme inhibitors, targeting specific enzymes such as dipeptidyl peptidase IV (DPP-IV), which plays a role in metabolic disorders (Mo et al., 2015). Moreover, arylpiperazinylalkyl derivatives of purine-2,6-dione have been studied for their binding affinities to serotonin and dopamine receptors, indicating potential applications in neuropsychiatric disorder treatment (Partyka et al., 2015).
Chemical Synthesis and Structural Optimization
Research has also focused on the chemical synthesis and structural optimization of related compounds for improved biological activity and solubility. Studies on sulfurated diketopiperazines from an algicolous isolate of Trichoderma virens highlight the diversity of natural products and their potential for novel therapeutic applications (Shi et al., 2018). Structural optimization efforts aim to enhance the efficacy of purine derivatives against various targets, including EGFR-activating and resistance mutations in cancer therapy (Yang et al., 2012).
properties
IUPAC Name |
3-methyl-8-[4-(3-methylbutyl)piperazin-1-yl]-7-[(4-methylphenyl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O2/c1-16(2)9-10-27-11-13-28(14-12-27)22-24-20-19(21(30)25-23(31)26(20)4)29(22)15-18-7-5-17(3)6-8-18/h5-8,16H,9-15H2,1-4H3,(H,25,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OATXGJXBLPCCOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2N4CCN(CC4)CCC(C)C)N(C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16231729 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1-phenylpyrrolidin-2-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2864552.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2864555.png)
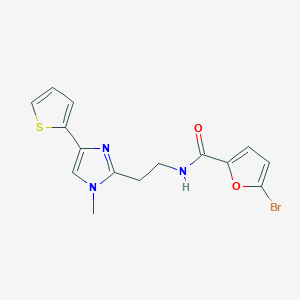
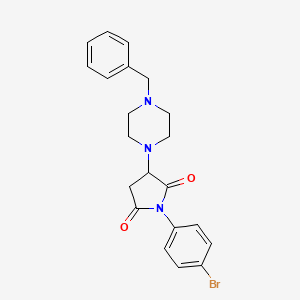
![2-Benzylsulfanyl-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2864561.png)
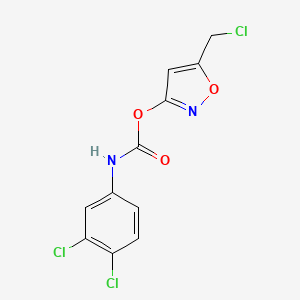
![tert-butyl 3-bromo-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2864564.png)
![Tert-butyl N-[(2S,3R)-2-(hydrazinecarbonyl)oxolan-3-yl]carbamate](/img/structure/B2864566.png)
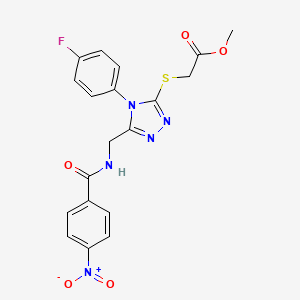

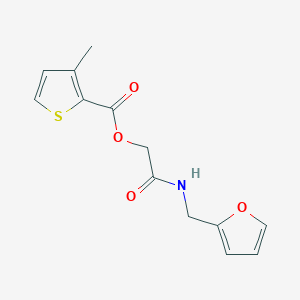
![4-chloro-N-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2864572.png)
